2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone
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Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound with a molecular formula of C25H25NO2S and a molecular weight of 403.54 g/mol . It features an adamantane moiety, a benzoxazole ring, and a phenylethanone group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves multiple steps, typically starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The benzoxazole ring is then introduced through a cyclization reaction, followed by the attachment of the phenylethanone group via a sulfanyl linkage. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoxazole ring and phenylethanone group can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE include other adamantane derivatives and benzoxazole-containing molecules. For example:
1,3-Dehydroadamantane: A compound with a similar adamantane core but different functional groups.
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE: A benzoxazole derivative with different substituents.
The uniqueness of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25NO2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C25H25NO2S/c27-22(19-4-2-1-3-5-19)15-29-24-26-21-11-20(6-7-23(21)28-24)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2 |
InChI Key |
CSLUQGPPZVJGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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